Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) exhibits distinct signals (Figure 2):
- δ 10.01 ppm (s, 1H) : Aldehydic proton (if present in analogs).
- δ 8.84 ppm (s, 1H) : Aromatic proton adjacent to the nitro group.
- δ 7.87–8.22 ppm (m, 3H) : Benzothiophene backbone protons.
- δ 3.86 ppm (s, 3H) : Methoxy group of the ester.
¹³C NMR (101 MHz, DMSO-d₆) reveals key carbons:
- δ 182.1 ppm : Carbonyl carbon of the ester.
- δ 151.7–166.5 ppm : Aromatic carbons adjacent to nitro and amino groups.
- δ 52.8 ppm : Methoxy carbon.
Table 2: Key NMR assignments
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Methoxy (OCH₃) | 3.86 | 52.8 |
| Aromatic C-NO₂ | 8.84 | 151.7 |
| Ester carbonyl | - | 182.1 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-TOF) yields a molecular ion at m/z 252.0376 ([M+H]⁺). Major fragments include:
- m/z 206 : Loss of NO₂ (-46 Da).
- m/z 167 : Subsequent loss of COOCH₃ (-59 Da).
- m/z 110 : Benzothiophene core after cleavage of substituents.
Figure 3: Proposed fragmentation pathway
Infrared and Raman Vibrational Profiles
FTIR (KBr, cm⁻¹) identifies functional groups:
- 3350, 3470 : N–H stretches (amino group).
- 1705 : C=O stretch (ester).
- 1520, 1350 : Asymmetric/symmetric NO₂ stretches.
- 1240 : C–N stretch (aromatic amine).
Raman spectroscopy highlights skeletal vibrations:
Table 3: Vibrational mode assignments
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N–H stretch | 3350 | - |
| C=O stretch | 1705 | 1702 |
| NO₂ asymmetric | 1520 | 1518 |
Computational Modeling of Electronic Structure
Density functional theory (DFT/B3LYP) optimizations (6-311++G(d,p) basis set) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential (ESP) : Negative regions localized at nitro and ester oxygens, favoring electrophilic attacks.
- NBO charges : Nitro group exhibits significant electron withdrawal (-0.45 e).
Figure 4: Molecular orbital surfaces
Intermolecular interactions, validated by Hirshfeld surface analysis, show 12% O···H and 9% N···H contacts, critical for crystal packing.
Properties
IUPAC Name |
methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGLTDTPSMOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374902 | |
| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34674-75-4 | |
| Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene derivative followed by esterification and amination steps. One common method includes the following steps:
Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The resulting nitrobenzothiophene is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: Finally, the nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Methyl 3-amino-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives.
Oxidation: Methyl 3-nitroso-5-nitro-1-benzothiophene-2-carboxylate.
Scientific Research Applications
Chemical Overview
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has the molecular formula and features a benzothiophene ring system. The presence of amino and nitro groups contributes to its reactivity and potential pharmacological effects.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Specifically, it has been shown to inhibit Polo-like kinase 1 (Plk1), a target involved in cancer cell proliferation. In vitro studies demonstrate that modifications to the benzothiophene structure can enhance the inhibitory potency against Plk1, leading to reduced viability in various cancer cell lines .
Cholinesterase Inhibition
The compound also shows potential as an inhibitor of cholinesterases, which are crucial for regulating acetylcholine levels in the nervous system. Inhibiting these enzymes can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s disease. Studies have evaluated benzothiophene derivatives for their activity against acetylcholinesterase and butyrylcholinesterase, revealing promising results.
Materials Science
Organic Semiconductors
Due to its unique electronic properties, this compound is being explored for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to stabilize excited states through electron delocalization makes it a candidate for developing efficient electronic materials.
Biological Research
Enzyme Interaction Studies
This compound serves as a valuable probe in biological research for studying enzyme interactions and cellular pathways. Its structural characteristics allow it to interact with various biological macromolecules, facilitating investigations into biochemical pathways.
Case Study 1: Anticancer Properties
A study conducted on various benzothiophene derivatives demonstrated that this compound effectively inhibited Plk1 activity in cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as , showcasing its potential as a lead compound in anticancer drug development .
Case Study 2: Cholinesterase Inhibition
In a comparative study of several benzothiophene derivatives for cholinesterase inhibition, this compound exhibited IC50 values lower than those of traditional inhibitors. This suggests enhanced potency and specificity towards cholinesterases, making it a promising candidate for further development against neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to altered cellular functions. The benzothiophene ring system can also intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4)
- Structure : Features a thiophene core (instead of benzothiophene) substituted with a 3-bromophenyl group at position 5 and a methyl ester at position 2.
- Molecular Formula: C₁₂H₁₀BrNO₂S.
- Key Differences :
- The absence of a fused benzene ring reduces conjugation compared to the benzothiophene analog.
- The bromophenyl group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing utility in synthetic chemistry.
- Applications : Used in organic synthesis for functionalized thiophene derivatives .
Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7)
- Structure : Substituted with a phenyl group at position 5 on a thiophene core.
- Molecular Formula: C₁₂H₁₁NO₂S.
- Lacks the nitro group, reducing electrophilic reactivity compared to the target compound.
- Applications : Intermediate in drug discovery for anti-inflammatory or antimicrobial agents .
Nitro-Substituted Benzoate Esters
Methyl 3-amino-5-nitrobenzoate hydrochloride (CAS: 178906-99-5)
- Structure: A benzoate ester with nitro and amino groups at positions 5 and 3, respectively.
- Molecular Formula : C₈H₈ClN₂O₄.
- Key Differences :
- Lacks the benzothiophene core, resulting in reduced aromatic stability and conjugation.
- The hydrochloride salt enhances solubility in polar solvents.
- Applications : Intermediate in agrochemical and dye synthesis .
3-(Methylamino)-2-nitrobenzoic acid (CAS: 124341-37-3)
- Structure: Nitro group at position 2 and methylamino at position 3 on a benzoic acid scaffold.
- Molecular Formula : C₈H₈N₂O₄.
- Key Differences :
- Positional isomerism alters electronic effects (e.g., nitro at position 2 is ortho-directing).
- Free carboxylic acid group increases acidity compared to ester derivatives.
- Applications : Used in metalloorganic catalysts and coordination chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Discussion
- Electronic Effects : The nitro group in the target compound withdraws electrons, stabilizing negative charges and directing electrophilic attacks to meta/para positions. This contrasts with bromophenyl-substituted analogs, where halogen atoms enable further functionalization .
- Core Structure Impact : Benzothiophene derivatives exhibit extended conjugation compared to thiophene or benzoate analogs, enhancing UV absorption and thermal stability. This property is critical for optoelectronic materials .
- Reactivity: The amino group in all analogs serves as a nucleophilic site for acylations or alkylations, while nitro groups can be reduced to amines for downstream derivatization .
Biological Activity
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound possesses the molecular formula C11H10N2O4S and a molecular weight of 252.25 g/mol. The compound features a benzothiophene core, which is characterized by a thiophene ring fused to a benzene ring. The presence of amino and nitro groups contributes to its reactivity and potential biological effects.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. For instance, Polo-like kinase 1 (Plk1) is a target for many anticancer agents, and studies have shown that benzothiophene derivatives can inhibit such kinases, leading to reduced cell viability in cancer cell lines .
Cholinesterase Inhibition
Another area of interest is the compound's potential as an inhibitor of cholinesterases, which are enzymes that break down acetylcholine in the body. Inhibiting these enzymes can have therapeutic implications for neurodegenerative diseases like Alzheimer's. Recent studies have evaluated various benzothiophene-chalcone hybrids for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with promising results indicating that modifications to the benzothiophene structure can enhance inhibitory potency .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 2-amino-5-nitrobenzoate | C9H10N2O4 | Similar nitro and amino groups; different ring structure |
| 3-Amino-5-nitrothiophene | C7H6N2O2S | Lacks carboxylate group; simpler structure |
| Methyl 4-amino-3-nitrobenzoate | C9H10N2O4 | Similar reactivity but distinct biological activity |
This compound stands out due to its unique combination of functional groups, which may confer distinct biological properties not found in simpler analogs .
In Vitro Studies
Several studies have focused on the in vitro effects of this compound on various cell lines. For example, cell viability assays conducted on leukemia cells demonstrated significant inhibition at specific concentrations, suggesting potential applications in cancer therapy. The concentration inhibiting 50% cell growth (GI50) was determined from multiple independent experiments, underscoring the compound's efficacy .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have been crucial in understanding how modifications to the benzothiophene scaffold affect biological activity. For instance, variations in substituents at different positions on the ring have been shown to alter the inhibitory potency against cholinesterases significantly. Such insights are essential for designing more effective derivatives for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted benzothiophene precursors. Key steps include:
- Nitro-functionalization : Electrophilic nitration at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) .
- Amino group introduction : Reduction of nitro intermediates (e.g., catalytic hydrogenation with Pd/C) or direct amination via Buchwald-Hartwig coupling .
- Esterification : Methyl ester formation via reaction with methanol under acidic or basic conditions .
Optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements are achieved by adjusting solvent polarity and reaction time .
Q. How is this compound characterized for structural confirmation and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Amino protons (δ 5.5–6.5 ppm, broad), nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .
- 13C NMR : Carboxylate carbonyl at ~165–170 ppm; nitro group shifts aromatic carbons to ~125–140 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₁H₈N₂O₄S) with fragmentation patterns confirming the nitro and ester groups .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural analysis of benzothiophene derivatives?
- Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism, impurities, or crystal packing. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., amino group rotation) by analyzing signal splitting at low temperatures .
- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction. For example, SHELX software refines bond lengths (C–S: ~1.70–1.75 Å; C–N: ~1.35–1.40 Å) and angles (C–S–C: ~90–95°) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How can X-ray crystallography and SHELX software elucidate the solid-state structure of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data (resolution ≤ 0.8 Å).
- SHELX Refinement :
- SHELXD : Solve phases via dual-space methods.
- SHELXL : Refine anisotropic displacement parameters and validate geometry (e.g., nitro group planarity, hydrogen bonding networks) .
Example Data Table :
| Bond/Angle | Experimental Value |
|---|---|
| C2–S1 | 1.723 Å |
| O1–N1–O2 | 124.5° |
| Torsion (C3–N1–O1) | 178.9° |
Q. What methodologies assess the biological activity of this compound and its derivatives?
- Methodological Answer :
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) via broth microdilution .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Fluorescence-based enzyme inhibition assays (e.g., topoisomerase II) or molecular docking (AutoDock Vina) to predict target binding .
Q. How are computational methods integrated to predict reactivity and reaction mechanisms for nitro-substituted benzothiophenes?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to study nitro group electronic effects (e.g., LUMO localization at nitro for nucleophilic attack) .
- Mechanistic Pathways : Use IRC (Intrinsic Reaction Coordinate) analysis in Gaussian to map transition states for amination or ester hydrolysis .
- MD Simulations : Explore solvent interactions (e.g., DMSO vs. water) using GROMACS to predict solubility .
Data Contradiction Analysis
Q. How are discrepancies in HPLC and NMR purity assessments addressed?
- Methodological Answer :
- Case Study : If HPLC indicates >98% purity but NMR shows impurities:
Column Re-testing : Use alternative columns (e.g., HILIC for polar byproducts).
2D NMR (COSY, HSQC) : Assign all signals to confirm impurity identity .
LC-MS : Correlate retention times with mass data to identify co-eluting contaminants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
